S 38093 is a compound that belongs to the chemical family of benzamides, specifically utilized in pharmacological research for its potential memory-enhancing properties. This compound has been studied in combination with Donepezil, a well-known medication for Alzheimer's disease, to assess its synergistic effects on memory enhancement in animal models. The research indicates that S 38093 may offer therapeutic benefits in cognitive disorders, particularly through its interaction with neurotransmitter systems.
S 38093 was developed by Servier Laboratories and is classified as a hydrochloride salt. Its chemical formula is . The compound is primarily investigated for its role as a cognitive enhancer, especially in the context of age-related cognitive decline and neurodegenerative diseases.
The synthesis of S 38093 involves several steps that utilize standard organic chemistry techniques. The initial steps include the formation of the benzamide structure, followed by various modifications to enhance its pharmacological activity.
The detailed synthetic pathway includes multiple purification steps such as crystallization or chromatography to isolate S 38093 in high purity.
The molecular structure of S 38093 can be described by its specific arrangement of atoms and functional groups that contribute to its biological activity.
S 38093 undergoes several chemical reactions during its synthesis and potential metabolism within biological systems.
The mechanism by which S 38093 exerts its effects involves modulation of neurotransmitter systems, particularly those associated with memory and cognition.
Understanding the physical and chemical properties of S 38093 is crucial for its application in pharmacology.
S 38093 has significant potential applications in scientific research, particularly in the study of cognitive enhancement and neuropharmacology.
S 38093 (chemical name: 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide) is an azabicyclic compound that exhibits moderate micromolar affinity for histamine H₃ receptors (H₃R) across mammalian species. Binding studies using radiolabeled [³H]Nα-methylhistamine and [¹²⁵I]iodoproxyfan reveal significant interspecies variability:
This 100-fold lower affinity compared to clinical-stage H₃R antagonists (e.g., pitolisant) stems from S 38093’s distinct interaction with the receptor’s orthosteric site. Molecular modeling suggests that the 130-loop conformation in H₃R—a structural region critical for ligand positioning—varies across species, affecting hydrogen bonding with S 38093’s benzamide group [3] [7]. Unlike imidazole-based H₃R ligands, S 38093’s azabicyclic scaffold lacks interactions with key residues (e.g., Glu²⁹⁰) in the transmembrane binding pocket, explaining its moderate affinity [7].
Table 1: Binding Affinity of S 38093 for H₃ Receptors Across Species
Species | Receptor Type | Radioligand | Kᵢ (μM) |
---|---|---|---|
Human | Recombinant (CHO) | [³H]Nα-Methylhistamine | 1.2 |
Mouse | Recombinant (CHO) | [¹²⁵I]Iodoproxyfan | 1.44 |
Rat | Native (cortex) | [³H]Nα-Methylhistamine | 8.8 |
As a presynaptic autoreceptor, H₃R activation inhibits adenylate cyclase, reducing intracellular cAMP. S 38093 potently reverses this suppression in cellular assays:
Mechanistically, S 38093 competes with endogenous histamine for Gαᵢ/o coupling, preventing H₃R-mediated adenylate cyclase inhibition. When co-administered with forskolin (adenylate cyclase activator), S 38093 dose-dependently restores cAMP levels (EC₅₀ = 1.7 μM in human H₃R systems) [3] [7]. This effect is selective for H₃R, as S 38093 shows negligible activity at H₁, H₂, or H₄ receptors (>100 μM Kᵢ) [10].
Table 2: Functional Antagonism of H₃ Receptor-Mediated cAMP Suppression
Assay System | Agonist | S 38093 K_B (μM) | cAMP Restoration (EC₅₀, μM) |
---|---|---|---|
Human H₃R/HEK-293 | Imetit | 0.11 | 1.7 |
Mouse H₃R/CHO | R-α-Methylhistamine | 0.65 | Not reported |
Beyond antagonism, S 38093 exhibits constitutive inverse agonism in cells with high H₃R density. In recombinant systems overexpressing human or rat H₃R:
This activity correlates with H₃R density—minimal in native neurons but pronounced in overexpressing cells. S 38093 stabilizes the H₃R’s inactive conformation by disrupting the ionic lock between transmembrane helices 3 and 6, a mechanism confirmed through [³⁵S]GTPγS binding assays showing reduced G-protein activation [7]. Electrophysiological studies in rat hypothalamic slices confirm S 38093 (10 μM) suppresses spontaneous H₃R activity in histaminergic neurons [3].
Table 3: Inverse Agonist Efficacy of S 38093 in High H₃R-Density Systems
Receptor Type | Max. cAMP Elevation (%) | EC₅₀ (μM) | Assay |
---|---|---|---|
Human H₃R | 220 | 1.7 | [³⁵S]GTPγS binding |
Rat H₃R | 150 | 9.0 | cAMP accumulation |
S 38093 enhances synaptic plasticity in the hippocampus via dual neurotransmitter modulation:
Long-term potentiation (LTP) studies in aged mice show S 38093 (0.3–3 mg/kg/day, 28 days) enhances dendritic complexity of newborn neurons and increases LTP magnitude by 35–50% in the dentate gyrus. This is mediated by upregulated BDNF and VEGF expression, which promote synaptogenesis [2] [6]. Field recordings demonstrate that S 38093-treated slices exhibit enhanced spike probability (>2-fold) during theta-burst stimulation, linking neurogenesis to improved circuit function [2] [4].
Table 4: Electrophysiological Effects of S 38093 in Hippocampal Systems
Parameter | Effect of S 38093 | Experimental Model | Proposed Mechanism |
---|---|---|---|
Glutamate release | ↑45% | Mouse hippocampal slices | Block of presynaptic H₃ heteroreceptors |
Theta oscillations | ↑80% | Rat CA1 neurons | Enhanced cholinergic transmission |
Long-term potentiation | ↑35–50% | Aged mouse DG | BDNF/VEGF-dependent synaptogenesis |
Spike probability | >2-fold increase | Theta-burst stimulation | Increased dendritic maturation |
Table 5: Compound Summary: S 38093
Property | Value |
---|---|
Systematic Name | 4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide |
Synonyms | S-38093, S 38093 free base |
CAS Number | 862896-30-8 |
Molecular Formula | C₁₇H₂₄N₂O₂ |
Molecular Weight | 288.38 g/mol |
Mechanism of Action | Histamine H₃ receptor inverse agonist/antagonist |
Primary Targets | Human/mouse/rat H₃ receptors |
Key Biological Effects | ↑ Hippocampal neurogenesis, ↑ BDNF/VEGF expression, ↑ synaptic plasticity |
Research Applications | Cognitive deficit models, age-related memory impairment, Alzheimer’s disease research |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7